Cas no 1573548-14-7 ((2-Amino-2-adamantyl)acetic acid)

(2-Amino-2-adamantyl)acetic acid is a functionalized adamantane derivative characterized by its rigid polycyclic structure and bifunctional reactivity. The compound features both an amino group and a carboxylic acid moiety, enabling its use as a versatile building block in organic synthesis and medicinal chemistry. Its adamantyl core contributes to enhanced stability and lipophilicity, making it valuable for designing bioactive molecules, particularly in the development of peptidomimetics or enzyme inhibitors. The steric constraints imposed by the adamantane framework can also influence conformational properties in target applications. This compound is typically employed in research settings, where its unique structural features facilitate the exploration of structure-activity relationships in drug discovery and materials science.
(2-Amino-2-adamantyl)acetic acid structure
1573548-14-7 structure
Product Name:(2-Amino-2-adamantyl)acetic acid
CAS No:1573548-14-7
MF:C12H19NO2
MW:209.2847635746
CID:4606864
PubChem ID:71709485
Update Time:2025-06-12

(2-Amino-2-adamantyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2-amino-2-adamantyl)acetic acid
    • 2-(2-aminoadamantan-2-yl)acetic acid
    • Tricyclo[3.3.1.13,7]decane-2-acetic acid, 2-amino-
    • (2-Amino-2-adamantyl)acetic acid
    • Inchi: 1S/C12H19NO2/c13-12(6-11(14)15)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6,13H2,(H,14,15)
    • InChI Key: VOWMKAWURROZJG-UHFFFAOYSA-N
    • SMILES: C12CC3CC(CC(C3)C1(N)CC(O)=O)C2

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Additional information on (2-Amino-2-adamantyl)acetic acid

Introduction to (2-Amino-2-adamantyl)acetic Acid (CAS No. 1573548-14-7)

(2-Amino-2-adamantyl)acetic acid, with the chemical formula C10H13N, is a significant compound in the field of pharmaceutical chemistry and biochemistry. Its unique structure, featuring an adamantyl group attached to an acetic acid moiety, makes it a valuable intermediate in the synthesis of various biologically active molecules. This compound has garnered attention due to its potential applications in drug development and as a building block for more complex chemical entities.

The CAS No. 1573548-14-7 identifier ensures precise identification and classification of this substance in scientific literature and industrial applications. The adamantyl group, known for its exceptional stability and rigidity, contributes to the overall chemical properties of (2-amino-2-adamantyl)acetic acid, making it a preferred choice for researchers seeking robust molecular frameworks.

In recent years, the pharmaceutical industry has seen a surge in the exploration of adamantane derivatives due to their favorable pharmacokinetic profiles and enhanced binding affinities. The presence of both an amino group and a carboxylic acid group in (2-amino-2-adamantyl)acetic acid allows for further functionalization, enabling the creation of diverse pharmacophores. This flexibility has made it a subject of intense study in medicinal chemistry.

One of the most compelling aspects of (2-amino-2-adamantyl)acetic acid is its role as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including inflammation and cancer progression. By incorporating the adamantyl group into these inhibitors, researchers aim to enhance their metabolic stability and reduce degradation, thereby improving therapeutic efficacy. Recent studies have demonstrated that derivatives of (2-amino-2-adamantyl)acetic acid exhibit promising inhibitory activity against certain proteases, highlighting its potential as a lead compound.

The structural integrity provided by the adamantane core also makes (2-amino-2-adamantyl)acetic acid an attractive candidate for drug delivery systems. Its resistance to enzymatic degradation allows for sustained release of active pharmaceutical ingredients, which could be particularly beneficial in long-term treatments. Additionally, the compound's ability to cross cell membranes efficiently enhances its suitability for intracellular drug delivery applications.

Another area where (2-amino-2-adamantyl)acetic acid has shown promise is in the development of radiopharmaceuticals. The adamantane moiety can be labeled with radioactive isotopes, enabling targeted imaging of biological tissues. This has significant implications in diagnostic medicine, particularly in oncology, where precise localization of tumors is essential for accurate staging and treatment planning.

The synthesis of (2-amino-2-adamantyl)acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve the desired product with minimal byproducts. These techniques not only enhance efficiency but also contribute to greener chemical processes by reducing waste and energy consumption.

In conclusion, (2-amino-2-adamantyl)acetic acid (CAS No. 1573548-14-7) is a versatile compound with numerous applications in pharmaceutical research and development. Its unique structural features make it an invaluable building block for designing novel drugs and therapeutic agents. As research continues to uncover new biological targets and mechanisms, the significance of this compound is expected to grow further, solidifying its place as a cornerstone in modern medicinal chemistry.

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